molecular formula C24H29ClO7 B1666928 Bexagliflozin CAS No. 1118567-05-7

Bexagliflozin

Número de catálogo B1666928
Número CAS: 1118567-05-7
Peso molecular: 464.9 g/mol
Clave InChI: BTCRKOKVYTVOLU-MLYSRARTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bexagliflozin is an antidiabetic medication used to improve glycemic control in adults with type 2 diabetes . It works in the kidneys to prevent the absorption of glucose (blood sugar), which helps lower the blood sugar level .


Synthesis Analysis

Bexagliflozin is a highly selective human SGLT2 inhibitor of the benzyl benzene C-glycoside class . An industrially feasible and economically viable process for the preparation of Bexagliflozin has been described in patent WO2018207113A1 .


Molecular Structure Analysis

Bexagliflozin has a molecular formula of C24H29ClO7 and an average mass of 464.936 Da .


Chemical Reactions Analysis

Bexagliflozin is a highly selective human SGLT2 inhibitor of the benzyl benzene C-glycoside class, having a 2435-fold selectivity for SGLT2 in comparison to SGLT1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Bexagliflozin include a density of 1.4±0.1 g/cm3, a boiling point of 671.0±55.0 °C at 760 mmHg, and a molar refractivity of 119.0±0.4 cm3 .

Aplicaciones Científicas De Investigación

Cardiovascular Impact

Bexagliflozin has been evaluated for its effects in patients with type 2 diabetes at an increased risk of cardiovascular events. In the Bexagliflozin Efficacy and Safety Trial (BEST), patients with established cardiovascular disease, heart failure, or multiple cardiovascular risk factors were observed. The primary focus was the change in HbA1c levels, with secondary endpoints including changes in systolic blood pressure, weight loss, and hospitalization for heart failure or cardiovascular death (McMurray et al., 2020).

Metabolic Effects

Another study evaluated bexagliflozin as an adjunct to metformin for treating type 2 diabetes. The focus was on the placebo-adjusted change in HbA1c from baseline to week 24, along with changes in systolic blood pressure, fasting plasma glucose, and body mass. This provided insights into bexagliflozin's effectiveness in glycemic control when used with metformin (Halvorsen et al., 2020).

Metabolism and Disposition

In a study exploring the metabolism and disposition of bexagliflozin, it was found that bexagliflozin undergoes oxidation and glucuronidation to form six principal metabolites in humans. The study provides a comprehensive understanding of the pharmacokinetic profile of bexagliflozin, which is crucial for its therapeutic application (Zhang et al., 2020).

Application in Veterinary Medicine

Research has also explored the use of bexagliflozin in veterinary medicine, particularly its effect on glycemic control in diabetic cats. This study highlights the potential of bexagliflozin in managing diabetes in animals, suggesting its broader therapeutic applications beyond human medicine (Benedict et al., 2022).

General Overview and Extra-Glycemic Effects

A comprehensive overview of bexagliflozin, particularly its extra-glycemic effects, provides insights into its role in managing type 2 diabetes and its potential benefits for patients with chronic kidney disease and heart failure with reduced ejection fraction. This review discusses the broader clinical implications of bexagliflozin's use beyond glycemic control (Azzam et al., 2021).

Safety And Hazards

Bexagliflozin may cause ketoacidosis, a serious, potentially life-threatening condition. It may also cause serious side effects such as an increased incidence for surgery to remove parts of the legs or feet, decreases in blood pressure due to excessive loss of water and sodium from the body, serious infections in the genital region, very low blood sugar levels when used in combination with insulin or medications that increase insulin in the body, and serious urinary tract infections .

Propiedades

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClO7/c25-19-8-3-15(24-23(29)22(28)21(27)20(13-26)32-24)12-16(19)11-14-1-4-17(5-2-14)30-9-10-31-18-6-7-18/h1-5,8,12,18,20-24,26-29H,6-7,9-11,13H2/t20-,21-,22+,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCRKOKVYTVOLU-SJSRKZJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bexagliflozin

CAS RN

1118567-05-7
Record name Bexagliflozin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1118567057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bexagliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12236
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BEXAGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY00JF42FV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bexagliflozin
Reactant of Route 2
Reactant of Route 2
Bexagliflozin
Reactant of Route 3
Reactant of Route 3
Bexagliflozin
Reactant of Route 4
Reactant of Route 4
Bexagliflozin
Reactant of Route 5
Reactant of Route 5
Bexagliflozin
Reactant of Route 6
Reactant of Route 6
Bexagliflozin

Citations

For This Compound
222
Citations
AS Allegretti, W Zhang, W Zhou, TK Thurber… - American Journal of …, 2019 - Elsevier
… the safety and effectiveness of bexagliflozin, a novel SGLT2 … In previous clinical trials, bexagliflozin has demonstrated HbA … -lowering benefit of bexagliflozin could be extended safely …
Number of citations: 44 www.sciencedirect.com
M Giruzzi, A Worthey - Clinical Diabetes, 2023 - Am Diabetes Assoc
… , bexagliflozin should be considered as an adjunct agent to diet and exercise to improve glycemic control. Additionally, bexagliflozin can be … Bexagliflozin is approved to be taken as a …
Number of citations: 0 diabetesjournals.org
YDC Halvorsen, GA Walford, J Massaro… - Diabetes, Obesity …, 2019 - Wiley Online Library
… Significant decreases in body mass, SBP and DBP could be attributed to bexagliflozin exposure. The incidence of serious adverse events was lower in the bexagliflozin‐treated group (…
Number of citations: 20 dom-pubs.onlinelibrary.wiley.com
YD Halvorsen, G Walford, T Thurber… - Diabetes, Obesity …, 2020 - Wiley Online Library
… bexagliflozin appears warranted. In this study, the relative safety and efficacy of the daily administration of bexagliflozin … % conferred by 20 mg of bexagliflozin was found to be superior …
Number of citations: 14 dom-pubs.onlinelibrary.wiley.com
K Cowart, S Coon, NW Carris - Annals of Pharmacotherapy, 2023 - journals.sagepub.com
… bexagliflozin is not currently available on the market, stake holders are eagerly awaiting marketing information from the manufacturer of bexagliflozin, … pharmacology of bexagliflozin in …
Number of citations: 1 journals.sagepub.com
O Azzam, R Carnagarin, LM Lugo-Gavidia… - Expert Opinion on …, 2021 - Taylor & Francis
… an overview of data relating to a newer member of the SGLT2 inhibitor class, bexagliflozin. … that Bexagliflozin’s effects reflect those of other licensed drugs in its class. Bexagliflozin has …
Number of citations: 7 www.tandfonline.com
E Pasqualotto, JM Figueiredo Watanabe… - Diabetes, Obesity …, 2023 - Wiley Online Library
… higher in patients who received bexagliflozin as compared with … Conclusions: In this meta-analysis, the use of bexagliflozin was … These findings support the efficacy of bexagliflozin in …
Number of citations: 3 dom-pubs.onlinelibrary.wiley.com
W Zhang, X Li, H Ding, Y Lu, GE Stilwell… - Xenobiotica, 2020 - Taylor & Francis
… metabolism of bexagliflozin in rats, monkeys and humans. … [ 14 -C]-bexagliflozin with a specific activity of 39 μCi mg −1 (… Internal standard EGT0001479 (bexagliflozin in which each of …
Number of citations: 10 www.tandfonline.com
D Patoulias, A Dimosiari - The American Journal of …, 2022 - search.proquest.com
… in 2,973 patients, demonstrating that bexagliflozin does not increase the risk … Regarding the effect of bexagliflozin on blood pressure, we … Therefore, bexagliflozin appears to have a safe …
Number of citations: 3 search.proquest.com
YD Halvorsen, JP Lock, W Zhou, F Zhu… - Diabetes, Obesity …, 2019 - Wiley Online Library
… This analysis adjusts the outcomes for missing values in both the bexagliflozin and sitagliptin groups by variable amounts, penalizing the bexagliflozin treatment effect and enhancing …
Number of citations: 16 dom-pubs.onlinelibrary.wiley.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.